molecular formula C21H19NO3 B500476 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate CAS No. 941233-45-0

2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate

Cat. No.: B500476
CAS No.: 941233-45-0
M. Wt: 333.4g/mol
InChI Key: NOCGFPIVZFYJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate is an organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol It is known for its unique structure, which combines a quinoline ring with ester and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate typically involves the esterification of 4-quinolinecarboxylic acid with 2-oxo-2-phenylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolinecarboxylic acid derivatives, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the ester and ketone functionalities may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate is unique due to its combination of a quinoline ring with both ester and ketone functionalities. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities .

Properties

IUPAC Name

phenacyl 2-propylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-8-16-13-18(17-11-6-7-12-19(17)22-16)21(24)25-14-20(23)15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCGFPIVZFYJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.